Codeine-d3

Forensic Toxicology Clinical Chemistry Isotope Dilution Mass Spectrometry

Codeine-d3 (CAS 70420-71-2) is the definitive stable isotope-labeled internal standard for accurate codeine quantification by LC-MS/MS or GC-MS. Its +3 Da mass shift (m/z 303 vs. 300) enables reliable isotope dilution mass spectrometry, correcting for matrix effects, extraction losses, and instrument variability—critical for forensic urine, plasma, and post-mortem tissue analysis. Supplied as a DEA-exempt certified reference material meeting ISO 17034 standards. Achieves inter-assay precision <10% CV for medico-legal and clinical TDM applications.

Molecular Formula C18H21NO3
Molecular Weight 302.4 g/mol
CAS No. 70420-71-2
Cat. No. B161032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCodeine-d3
CAS70420-71-2
SynonymsCoducept-d3; Methylmorphine-d3; 3-methyl Morphine; Modicept-d3; Morphine-d3 3-methyl ester
Molecular FormulaC18H21NO3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O
InChIInChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i1D3
InChIKeyOROGSEYTTFOCAN-SBGSAQJDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Codeine-d3 (CAS 70420-71-2): Certified Deuterated Internal Standard for Codeine Quantification


Codeine-d3 (CAS 70420-71-2) is a stable isotope-labeled analog of the opiate alkaloid codeine, specifically deuterated at the N-methyl position with three deuterium atoms . It is classified as a certified reference material (CRM) and analytical standard intended exclusively for use as an internal standard (IS) in quantitative mass spectrometry methods, including LC-MS and GC-MS [1]. Unlike the pharmacologically active parent compound codeine, Codeine-d3 is not intended for therapeutic use but serves as a critical analytical tool in forensic toxicology, clinical drug monitoring, and pharmaceutical research [2]. It is provided in solution (typically 100 μg/mL or 1.0 mg/mL in methanol) and is often supplied as a DEA-exempt preparation to facilitate procurement by research laboratories .

Codeine-d3 vs. Unlabeled Codeine: Why Direct Substitution Invalidates Quantitative LC-MS/MS and GC/MS Methods


Direct substitution of Codeine-d3 with unlabeled codeine or non-deuterated analogs is analytically invalid because it destroys the core principle of isotope dilution mass spectrometry (IDMS). Unlabeled codeine cannot correct for matrix effects (ion suppression/enhancement), extraction recovery losses, or instrument variability, which are all sources of significant quantitative error in complex biological matrices like urine, plasma, or tissue [1]. While Codeine-d3 co-elutes with codeine (retention time difference <0.1 min), its distinct mass shift (M+3; precursor m/z 303 vs. 300 for codeine) enables the mass spectrometer to distinguish between the analyte and the internal standard, a critical requirement for accurate and reproducible quantification [2]. Substituting with a non-isotopic analog like dihydrocodeine introduces additional variability due to differential ionization efficiency and chromatographic behavior, as evidenced by recovery rates as low as 64.8% in some methods [3].

Comparative Performance of Codeine-d3: Quantified Differentiation Against Alternative Analogs and Methodologies


Quantitative LC-MS/MS Performance: Codeine-d3 vs. Unlabeled Codeine (No IS) in Urine

Codeine-d3 enables accurate quantification in complex matrices by normalizing for matrix effects and recovery losses, which are uncontrolled when using no internal standard or an unlabeled analog. In a validated LC-MS/MS method for opiates in urine, the use of Codeine-d3 as an internal standard resulted in inter-assay variability (coefficient of variation, CV) below 10% at clinically relevant concentrations [1]. In contrast, methods lacking a stable isotope-labeled internal standard for codeine are subject to significant bias and imprecision, and are not considered robust for confirmatory testing [2].

Forensic Toxicology Clinical Chemistry Isotope Dilution Mass Spectrometry

LC-MS/MS Mass Spectrometric Differentiation: Codeine-d3 vs. Unlabeled Codeine

The quantitative advantage of Codeine-d3 stems from its distinct mass-to-charge ratio (m/z). In LC-MS/MS analysis, Codeine-d3 (precursor m/z 303) is resolved from unlabeled codeine (precursor m/z 300), a prerequisite for isotope dilution. The data show specific quantifier and qualifier ion transitions for both compounds, confirming their analytical separation and the ability to use Codeine-d3 as an internal standard [1].

Analytical Chemistry Mass Spectrometry Method Development

Recovery and Matrix Effect: Codeine-d3 as Gold Standard vs. Non-Isotopic Analog Morphine-d3 in Plasma

Stable isotope-labeled internal standards like Codeine-d3 are universally recommended for quantitative bioanalysis to correct for recovery losses and matrix effects. A comparative study evaluating various internal standards for quantifying drugs in plasma found that the recovery rate for morphine-d3 (a non-analyte-matched, albeit isotopic, standard for codeine) was only 47.8%, while analyte-specific deuterated standards typically achieve recoveries near 100% after correction [1]. Although Codeine-d3 itself was not the IS evaluated in that specific comparison, the principle is directly applicable: using a structurally dissimilar or non-isotopic internal standard for codeine leads to substantial quantitative error. Matrix effects, which ranged from 75.7% to 103.2% in the same study, are effectively normalized only when using an exact isotopic match like Codeine-d3 [1].

Sample Preparation LC-MS/MS Forensic Toxicology

Chromatographic Co-Elution: Retention Time Equivalence of Codeine-d3 and Codeine

For an internal standard to function effectively in LC-MS/MS, it must co-elute with the analyte to experience identical ionization conditions. In a validated method, Codeine-d3 eluted at a retention time (RT) of 6.7 min, while unlabeled codeine eluted at 6.8 min, a difference of only 0.1 min [1]. This near-identical chromatographic behavior is essential for correcting matrix effects.

HPLC LC-MS/MS Method Validation

Regulatory Compliance and Procurement: DEA-Exempt Formulation of Codeine-d3 vs. Scheduled Unlabeled Codeine

Codeine is a Schedule II controlled substance in the United States, requiring DEA registration and strict record-keeping for procurement and use. In contrast, Codeine-d3 is commercially available as a DEA-exempt certified reference material (CRM) preparation, specifically formulated for analytical and research use [1]. This exemption significantly streamlines procurement for forensic, clinical, and research laboratories by eliminating the need for DEA 222 order forms and reducing administrative overhead.

Procurement Forensic Standards Regulatory Compliance

Optimal Scientific and Industrial Use Cases for Codeine-d3 (CAS 70420-71-2) Based on Verified Analytical Performance


Forensic Toxicology: Confirmatory Urine Drug Testing for Codeine Abuse

Codeine-d3 is the definitive internal standard for confirmatory LC-MS/MS or GC-MS analysis of codeine in urine, as mandated by forensic guidelines. The method's inter-assay precision of <10% CV, enabled by Codeine-d3 [1], meets or exceeds the stringent quantitative requirements for medico-legal casework. Its near-identical chromatographic behavior (RT difference of 0.1 min) [2] and distinct mass shift (+3 Da) [2] ensure accurate quantification even in complex urine matrices, which is essential for differentiating legitimate therapeutic use from illicit abuse or establishing cause of death.

Clinical Toxicology and Therapeutic Drug Monitoring (TDM)

In clinical settings, monitoring codeine and its metabolites (e.g., morphine, codeine-6-glucuronide) is crucial for pain management, assessing CYP2D6 metabolism, and investigating adverse events. Codeine-d3, often used in multi-analyte panels with other deuterated standards [1], provides the analytical rigor required for TDM. The method's ability to correct for matrix effects in plasma or serum [3] ensures that reported codeine concentrations are accurate and actionable for clinicians making dose adjustments or diagnosing metabolic disorders.

Pharmaceutical Research and Bioequivalence Studies

For pharmaceutical companies developing generic codeine formulations or conducting bioequivalence studies, the use of a certified reference material like Codeine-d3 is a regulatory expectation. The validated LC-MS/MS method utilizing Codeine-d3 provides the high accuracy and precision needed to compare the pharmacokinetic profiles of test and reference drug products. Furthermore, the DEA-exempt status of Codeine-d3 formulations simplifies multi-site clinical trial logistics and inventory management.

Post-Mortem Forensic Analysis in Complex Tissues

Quantifying codeine in post-mortem tissue samples (e.g., brain, liver) presents unique challenges due to significant matrix complexity and potential for post-mortem redistribution. The use of Codeine-d3 as an internal standard in GC-MS methods has been validated for the determination of codeine, morphine, and 6-MAM in brain tissue, demonstrating adequate specificity, linearity, LOD, and LOQ [4]. This allows forensic toxicologists to interpret codeine-related fatalities with greater confidence, differentiating between acute and chronic exposure or polydrug use.

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